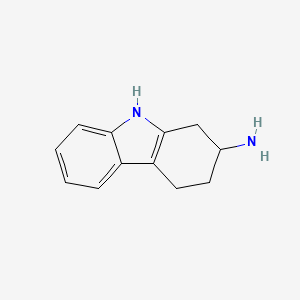

2,3,4,9-Tetrahydro-1H-carbazol-2-amine

CAS No.: 72898-07-8

Cat. No.: VC2270466

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72898-07-8 |

|---|---|

| Molecular Formula | C12H14N2 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | 2,3,4,9-tetrahydro-1H-carbazol-2-amine |

| Standard InChI | InChI=1S/C12H14N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-4,8,14H,5-7,13H2 |

| Standard InChI Key | DEBNIKRHYDWHIG-UHFFFAOYSA-N |

| SMILES | C1CC2=C(CC1N)NC3=CC=CC=C23 |

| Canonical SMILES | C1CC2=C(CC1N)NC3=CC=CC=C23 |

Introduction

Chemical Structure and Properties

Molecular Structure

2,3,4,9-Tetrahydro-1H-carbazol-2-amine (CAS No. 72898-07-8) is a nitrogen-containing heterocyclic compound with a molecular formula of C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol . The compound features a carbazole core structure with partial saturation, where the pyrrole ring of the carbazole is fused with a cyclohexane ring containing an amine group at the 2-position. This structural arrangement contributes to its unique chemical reactivity and biological properties.

Physical and Chemical Properties

2,3,4,9-Tetrahydro-1H-carbazol-2-amine exhibits distinct physical and chemical properties that influence its handling, storage, and application in various research settings. The compound requires careful storage conditions to maintain its stability and chemical integrity. According to laboratory protocols, it should be stored at 2-8°C in sealed containers away from moisture . This storage recommendation highlights the compound's potential sensitivity to environmental conditions such as humidity and temperature.

Solubility Characteristics

The solubility profile of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine is an important consideration for its application in chemical reactions and biological assays. While specific solubility data varies based on the solvent system, researchers are advised to select appropriate solvents based on experimental requirements. For stock solution preparation, it is recommended to avoid repeated freezing and thawing cycles that could compromise the compound's stability . The preparation of solutions typically requires consideration of both the solvent compatibility and the desired concentration for specific applications.

Synthesis Methods and Approaches

Organocatalytic Synthesis

Recent advances in synthetic methodology have led to the development of organocatalytic approaches for the synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives. In 2024, researchers reported the first organocatalytic synthesis of 2,3,4,9-tetrahydro-1H-carbazole embedded styrene atropisomers . This synthetic route involves the reaction between 1-(aryl-ethynyl)-naphthalen-2-ol and 2,3,4,9-tetrahydro-1H-carbazole, proceeding through an in situ vinylidene ortho-quinone methide (VQM) intermediate formation .

The significance of this synthetic approach lies in its ability to generate styrene derivatives with high diastereoselectivity using catalytic amounts of p-toluenesulfonic acid (PTSA). Additionally, researchers have developed a catalytic asymmetric version of this reaction, demonstrating the potential for stereochemical control in the synthesis of tetrahydrocarbazole derivatives . These methodological advances contribute to the growing toolkit of synthetic strategies available for accessing structurally diverse tetrahydrocarbazole compounds.

Biological Activities and Applications

Anticancer Research Applications

Carbazole derivatives, including tetrahydrocarbazoles, have attracted significant interest in cancer therapy research. Studies conducted between 2012 and 2018 have explored the anti-tumor activities of various carbazole derivatives . Tetrahydrocarbazole compounds, specifically 6-methyl-2,3,4,9-tetrahydro-1H-carbazoles, have been evaluated for anti-cancer activity against multiple cell lines, including human kidney adenocarcinoma (ACHN), pancreas carcinoma (Panc1), lung carcinoma (GIII and Calu1), non-small-cell lung carcinoma (H460), human colon carcinoma (HCT116), and normal breast epithelium (MCF10A) .

These carbazole derivatives demonstrated moderate to good activities, with some compounds showing remarkable potency. For example, one carbazole derivative was found to be highly active against the Calu1 cell line with an IC₅₀ of 2.5 nM . While this research focused on derivatives related to 2,3,4,9-tetrahydro-1H-carbazol-2-amine rather than the compound itself, the findings highlight the potential of this structural class in anticancer drug development.

Solution Preparation and Laboratory Protocols

Stock Solution Preparation Guidelines

The preparation of stock solutions of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine requires careful consideration of solvent selection, concentration, and storage conditions. Table 1 provides a comprehensive guide for preparing stock solutions at various concentrations:

Table 1: Stock Solution Preparation Guide for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 5.3691 mL | 26.8456 mL | 53.6913 mL |

| 5 mM | 1.0738 mL | 5.3691 mL | 10.7383 mL |

| 10 mM | 0.5369 mL | 2.6846 mL | 5.3691 mL |

Note: Volumes represent the amount of solvent required to achieve the specified concentration .

Structural Analogs and Related Compounds

Positional Isomers and Their Properties

PubChem data for 2,3,4,9-tetrahydro-1H-carbazol-3-amine provides important structural information that can serve as a reference point for understanding the 2-amino variant. The basic carbazole scaffold remains consistent across these isomers, featuring a tricyclic structure with an indole unit fused to a cyclohexane ring . These structural similarities and differences offer valuable insights for researchers working with tetrahydrocarbazole derivatives.

Functionalized Derivatives and Their Applications

Research Prospects and Future Directions

Pharmaceutical Development Opportunities

The unique structural features and emerging biological activities of 2,3,4,9-tetrahydro-1H-carbazol-2-amine and related compounds present opportunities for pharmaceutical development in several therapeutic areas. The activity of related carbazole derivatives against the CpxRA bacterial signaling system suggests potential applications in developing novel antibacterial agents with mechanisms distinct from conventional antibiotics . This approach could be particularly valuable in addressing the growing challenge of antimicrobial resistance.

Additionally, the anticancer activity observed with certain tetrahydrocarbazole derivatives indicates potential applications in oncology research and drug development . Further exploration of structure-activity relationships and molecular mechanisms could lead to the development of optimized derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Synthetic Methodology Development

The recent advances in organocatalytic synthesis of tetrahydrocarbazole derivatives open new avenues for synthetic methodology development . Further refinement of catalytic methods, particularly asymmetric catalysis approaches, could enable more efficient and stereoselective synthesis of 2,3,4,9-tetrahydro-1H-carbazol-2-amine and related compounds. These methodological advancements would facilitate structure-activity relationship studies and support the development of optimized derivatives for specific applications.

Continued exploration of novel synthetic routes and catalytic systems could also lead to more sustainable and scalable processes for the production of tetrahydrocarbazole derivatives, supporting their potential translation to practical applications in pharmaceutical and chemical industries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume